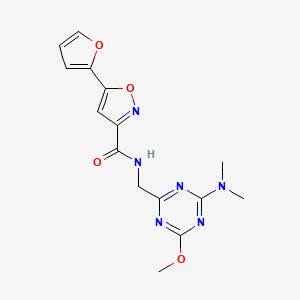![molecular formula C19H25N3OS B2623262 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine CAS No. 2198426-33-2](/img/structure/B2623262.png)
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound featuring a combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperidine Derivative Formation: The piperidine ring is formed through reductive amination of appropriate ketones or aldehydes with amines.
Final Coupling: The final compound is obtained by coupling the thiazole and piperidine derivatives with 3-methylpyridine using nucleophilic substitution reactions, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the piperidine ring, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic compounds with biological macromolecules.
Chemical Biology: It may be employed as a probe to study the function of specific proteins or enzymes in cells.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The thiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-ethylpyridine
- 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylquinoline
Uniqueness
The uniqueness of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities not seen in similar compounds. The presence of the cyclopropyl group, for example, can significantly alter the compound’s interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
2-cyclopropyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-3-2-8-20-18(14)23-12-15-6-9-22(10-7-15)11-17-13-24-19(21-17)16-4-5-16/h2-3,8,13,15-16H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEMHAQYHWLDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(4-methylpiperazin-1-yl)propanehydrazide dihydrochloride](/img/structure/B2623194.png)
![2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2623195.png)

![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)
